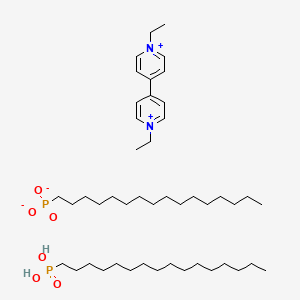
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is a complex organic compound with a unique structure that combines pyridinium ions and phosphonic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium involves the reaction of ethylpyridine with appropriate reagents to form the pyridinium ions. The hexadecyl-dioxido-oxo-lambda5-phosphane and hexadecylphosphonic acid components are typically synthesized through reactions involving phosphoric acid derivatives and long-chain alkyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium: Similar in structure but lacks the phosphonic acid components.
1-Ethyl-4-methoxycarbonylpyridinium iodide: Another pyridinium derivative with different functional groups.
Uniqueness
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is unique due to its combination of pyridinium ions and phosphonic acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
649554-96-1 |
|---|---|
Molecular Formula |
C46H86N2O6P2 |
Molecular Weight |
825.1 g/mol |
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-λ5-phosphane;hexadecylphosphonic acid |
InChI |
InChI=1S/2C16H35O3P.C14H18N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h2*2-16H2,1H3,(H2,17,18,19);5-12H,3-4H2,1-2H3/q;;+2/p-2 |
InChI Key |
ASCNFRVGTXJXHG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


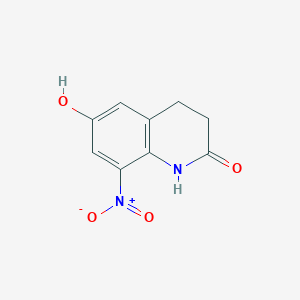

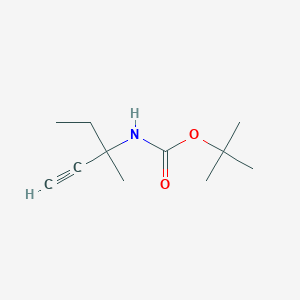


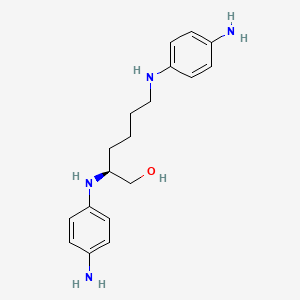
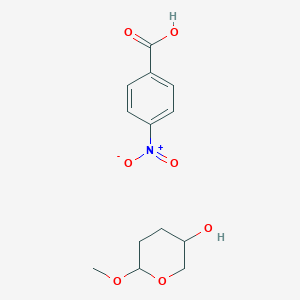
silane](/img/structure/B12602111.png)

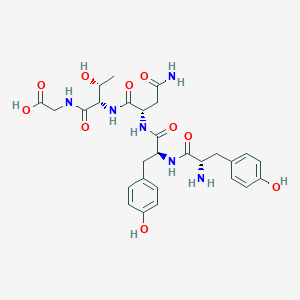
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
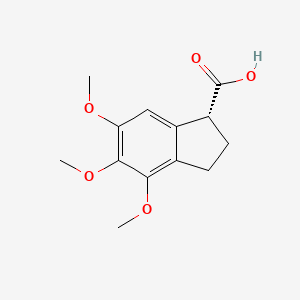

![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
